molecular formula C8H6ClN3 B8454731 7-Chloro-2,6-naphthyridin-3-amine

7-Chloro-2,6-naphthyridin-3-amine

Cat. No.: B8454731
M. Wt: 179.60 g/mol
InChI Key: HPTAULKVADNPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,6-naphthyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As part of the naphthyridine family—a class of privileged heterocyclic scaffolds known as diazanaphthalenes—this compound serves as a versatile building block for the synthesis of more complex molecules with potential bioactive properties . The naphthyridine core is a bicyclic system consisting of two fused pyridine rings, and the specific placement of the chloro and amine substituents on the 2,6-naphthyridine framework makes it a valuable intermediate for further functionalization . Researchers utilize this scaffold to develop novel ligands for various biological receptors and enzymes . In particular, analogous naphthyridine structures have been extensively explored as kinase inhibitors, targeting key signaling pathways in diseases such as cancer . The chloro group at the 7-position offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse carbocyclic and heterocyclic systems. Meanwhile, the amine group at the 3-position can be used to form amide bonds or sulfonamides, or to create additional ring systems through cyclization events, thereby expanding the molecular diversity available for structure-activity relationship (SAR) studies . The exploration of such fused polycyclic naphthyridines also extends into material science, where similar structures have demonstrated interesting optical properties, suggesting potential application as fluorophores . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-2,6-naphthyridin-3-amine

InChI

InChI=1S/C8H6ClN3/c9-7-1-5-4-12-8(10)2-6(5)3-11-7/h1-4H,(H2,10,12)

InChI Key

HPTAULKVADNPMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=CN=C1N)Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 7-Chloro-2,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and pharmacological utility of 7-Chloro-2,6-naphthyridin-3-amine .

This analysis is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a privileged scaffold in kinase inhibitor development (specifically FGFR4 and BACE1 pathways).

Molecular Identity & Physicochemical Properties[1][2]

The 2,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines. The specific substitution pattern of the This compound derivative provides two distinct vectors for structure-activity relationship (SAR) exploration: the nucleophilic amine at position 3 (for amide coupling or urea formation) and the electrophilic chlorine at position 7 (for Suzuki/Buchwald couplings).

Quantitative Data Summary
PropertyValue / DescriptorNotes
IUPAC Name This compound
Molecular Formula C₈H₆ClN₃
Average Molecular Weight 179.61 g/mol Weighted average of all isotopes.[1]
Monoisotopic Mass 179.0250 Da Calculated for ¹²C, ¹H, ³⁵Cl, ¹⁴N.
Exact Mass (³⁷Cl) 181.0221 Da Important for Mass Spec peak identification.
Heavy Atom Count 12
CLogP (Predicted) ~1.6 – 1.9Moderate lipophilicity; suitable for CNS penetration (if optimized).
Topological Polar Surface Area (TPSA) ~51.8 ŲDominated by the primary amine and two ring nitrogens.
pKa (Predicted) ~3.5 (Ring N), ~4.5 (Amine)The 2,6-naphthyridine core is electron-deficient, lowering basicity.
Mass Spectrometry & Isotope Pattern

For analytical validation, the presence of the chlorine atom introduces a distinct isotopic signature essential for LC-MS confirmation.

  • Base Peak (M): 179.02 Da (100% relative abundance)

  • M+2 Peak: 181.02 Da (~32% relative abundance)

  • Signature: A characteristic 3:1 intensity ratio between the M and M+2 peaks confirms the monochlorinated species.

Structural Analysis & Pharmacological Relevance[2][4][5]

The 2,6-naphthyridine core has recently gained prominence in the design of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) and Beta-secretase 1 (BACE1) .

Scaffold Advantages (Bioisosterism)
  • Reduced Lipophilicity: Compared to naphthalene or quinoline, the two nitrogen atoms in the 2,6-naphthyridine ring lower LogP, potentially improving metabolic stability and water solubility.

  • Hydrogen Bond Acceptors: The ring nitrogens (N2 and N6) serve as specific H-bond acceptors in the ATP-binding pocket of kinases.

  • Vector Orthogonality: The 3-amine and 7-chloro positions are geometrically distinct, allowing "fragment-growing" strategies without steric clash.

Mechanism of Action (Kinase Binding Mode)

In FGFR4 inhibition, 2,6-naphthyridine derivatives typically bind to the hinge region. The N2 nitrogen often accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Ala553 in FGFR4), while the 3-amine (or its derivatives) projects into the solvent-exposed region or interacts with the gatekeeper residue.

Synthetic Methodology

Synthesizing 2,6-naphthyridines is chemically challenging due to the electron-deficient nature of the pyridine rings. Below is a robust, modular synthetic route adapted from recent J. Med. Chem. protocols (e.g., Oh et al., 2024).[2]

Retrosynthetic Analysis

The most reliable approach involves constructing the second pyridine ring onto a functionalized pyridine precursor.

  • Disconnection: C3–C4 and N2–C1 bond formation.

  • Key Intermediate: 4-Formyl-2-chloropyridine or 4-cyano-3-methylpyridine derivatives.

Protocol: Cyclization and Functionalization

This protocol describes the formation of the core followed by late-stage chlorination/amination.

Step 1: Condensation (Ring Formation)

  • Reagents: 3-Cyano-4-methylpyridine + Dimethylformamide dimethyl acetal (DMF-DMA).

  • Conditions: Reflux in DMF or Toluene, 110°C, 4h.

  • Mechanism: Formation of an enamine intermediate which undergoes cyclization with ammonia or a primary amine source (e.g., NH₄OAc) to yield the 2,6-naphthyridin-1(2H)-one core.

Step 2: Chlorination (Introduction of C7-Cl)

  • Note: If the starting material was not pre-chlorinated, electrophilic chlorination is difficult on the deactivated ring. It is superior to start with 2,6-dichloro-3-formylpyridine .

  • Alternative Route (Suzuki-Miyaura Strategy):

    • Start with 2,6-dichloro-1,5-naphthyridine (commercially available or synthesized via Skraup reaction).

    • Perform a regioselective S_NAr displacement or Pd-catalyzed amination.

Step 3: Regioselective Amination (Target Synthesis) Assuming a 3,7-dichloro-2,6-naphthyridine intermediate (generated via POCl₃ treatment of the corresponding lactam):

  • Reagents: NH₃ (aq) or NH₃/MeOH (saturated).

  • Conditions: Sealed tube, 100°C, 12h.

  • Selectivity: The C3 position (para to N6, ortho to N2) is generally more electrophilic than C7 due to the specific electronic distribution of the 2,6-naphthyridine system.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Synthetic Workflow Diagram (DOT)

Synthesis_Pathway Precursor 4-Methyl-3-cyanopyridine Step1 1. DMF-DMA, Reflux 2. Cyclization (NH4OAc) Precursor->Step1 Core 2,6-Naphthyridin-3(2H)-one (Lactam Intermediate) Step1->Core Step2 POCl3, 100°C (Chlorination) Core->Step2 Dichloro 3,7-Dichloro-2,6-naphthyridine Step2->Dichloro Step3 NH3 / MeOH Sealed Tube, 100°C Dichloro->Step3 Target This compound (TARGET) Step3->Target Regioselective S_NAr

Figure 1: Synthetic pathway focusing on the construction of the naphthyridine core followed by chlorination and regioselective amination.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following validation steps are mandatory.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Expected Signals:

    • Amine: Broad singlet at δ ~6.5–7.0 ppm (2H, exchangeable with D₂O).

    • Aromatic Protons: Four distinct signals in the aromatic region (δ 7.5–9.2 ppm). The proton at C1 (between the two nitrogens) will be the most deshielded (singlet, >9.0 ppm).

Mass Spectrometry Logic

The following diagram illustrates the decision logic for confirming the structure via LC-MS.

MS_Logic Sample Purified Sample (LC-MS Injection) Detect Detect Molecular Ion (M+H)+ Sample->Detect CheckMass Is m/z ≈ 180.03? Detect->CheckMass CheckIso Isotope Pattern Analysis CheckMass->CheckIso Yes Fail REJECT: Impurity or Wrong Isomer CheckMass->Fail No Pattern M (180) : M+2 (182) Ratio ≈ 3:1 CheckIso->Pattern Result CONFIRMED: This compound Pattern->Result Match Pattern->Fail Mismatch

Figure 2: LC-MS validation logic highlighting the critical chlorine isotope signature.

References

  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.[2][3] Journal of Medicinal Chemistry, 67(10), 8445-8459.[3]

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.[4]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Naphthyridine. (General Scaffold Data).

  • BenchChem. 4-Methyl-2,6-naphthyridine in Medicinal Chemistry. (Scaffold Application Note).

Sources

Technical Whitepaper: Physicochemical Profiling of 7-Chloro-2,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical profiling, solubility, and stability of 7-Chloro-2,6-naphthyridin-3-amine .

Document Type: Technical Guidance & Standard Operating Procedure (SOP) Subject: this compound (CAS: 1382849-40-2) Target Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists.

Executive Summary: The "Reactive Scaffold" Paradigm

This compound is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and antibacterial agents. Unlike stable final drug candidates, this compound functions as a reactive intermediate . Its utility stems from the orthogonal reactivity of its two functional handles: the nucleophilic 3-amino group and the electrophilic 7-chloro group.

Critical Technical Insight: The 7-chloro substituent is activated by the adjacent ring nitrogen (N6), rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, this compound exhibits conditional stability —it is stable in inert organic solvents but prone to hydrolysis in aqueous acidic/basic media and aminolysis in protic solvents.

Molecular Architecture & Physicochemical Baseline

Understanding the electronic distribution of the 2,6-naphthyridine core is prerequisite to predicting solubility and stability behaviors.

Structural Analysis
  • Core System: 2,6-Naphthyridine (diazanaphthalene isomer).

  • Electronic Effects:

    • N6 (Pyridine-like): Withdraws electron density from C7, activating the C-Cl bond for substitution.

    • 3-NH₂ Group: Acts as an electron donor (resonance) to the N2-containing ring, increasing the basicity of N2.

    • 7-Cl Group: Inductively electron-withdrawing; serves as a leaving group.

Predicted Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in public literature. The values below are calculated based on structure-activity relationships (SAR) of naphthyridine analogs.

PropertyPredicted ValueImplications for Handling
Molecular Weight 179.61 g/mol Small molecule; high ligand efficiency potential.
cLogP 1.8 – 2.3Moderately lipophilic; poor water solubility in neutral state.
pKa (Base) ~3.5 – 4.5 (N2)Weak base. Protonates only in strong acid (pH < 3).
pKa (Acid) > 14 (NH₂)The exocyclic amine is not acidic in water.
H-Bond Donors 1 (–NH₂)Capable of specific binding interactions.
Polar Surface Area ~50 ŲGood membrane permeability potential.

Solubility Profile & Solvent Compatibility

The solubility of this compound is strictly pH-dependent due to the basic naphthyridine nitrogens.

Aqueous Solubility
  • Neutral pH (pH 7.4): Insoluble / Sparingly Soluble (< 0.1 mg/mL). The planar aromatic structure and chloro-substituent drive aggregation.

  • Acidic pH (pH 1-2): Soluble (> 5 mg/mL). Protonation of the ring nitrogen (N2) disrupts planarity stacking and solvates the cation.

    • Warning: Prolonged exposure to acidic aqueous media accelerates hydrolysis of the 7-Cl group (see Section 4).

Organic Solvent Compatibility
SolventSolubility RatingStability RiskRecommendation
DMSO High (> 50 mg/mL) LowPreferred for stock solutions.
Methanol/Ethanol ModerateHigh Avoid storage. Risk of SNAr (alkoxylation) over time.
DCM / Chloroform ModerateLowGood for extraction/workup.
Acetonitrile GoodLowPreferred for HPLC mobile phases.
Dissolution Protocol (Stock Preparation)
  • Weigh target mass of solid.

  • Add DMSO to achieve 10–50 mM concentration.

  • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at < 30°C.

  • Do not heat > 40°C to avoid accelerating oxidative degradation of the amine.

Stability Assessment: The SNAr Liability

The primary stability concern is the lability of the C7-Chlorine atom. The N6 nitrogen activates this position, making it an electrophilic trap.

Degradation Pathways
  • Hydrolysis: In aqueous acid or base, water acts as a nucleophile, displacing Cl to form 7-hydroxy-2,6-naphthyridin-3-amine (tautomerizes to the naphthyridinone).

  • Solvolysis (Alcoholysis): In Methanol/Ethanol, the solvent attacks C7 to form the alkoxy derivative.

  • Oxidation: The 3-amino group is susceptible to N-oxidation or oxidative coupling (azo formation) under intense light or air exposure.

Pathway Visualization (Graphviz)

G Compound 7-Chloro-2,6- naphthyridin-3-amine HydrolysisProd 7-Hydroxy-2,6- naphthyridin-3-amine (Inactive) Compound->HydrolysisProd SNAr (H2O) Accelerated by Acid/Heat AlkoxyProd 7-Alkoxy-2,6- naphthyridin-3-amine (Impurity) Compound->AlkoxyProd SNAr (ROH) Slow at RT OxProd Azo-dimers / N-Oxides (Colored Impurities) Compound->OxProd Radical Oxidation Acid Acidic Aqueous (H3O+) Acid->Compound Protonation (Solubilization) Alcohol Alcoholic Solvent (ROH) Oxidant Air/Light (Oxidation)

Caption: Degradation pathways. The 7-Chloro group is the primary instability locus (Red arrows), susceptible to nucleophilic attack.

Analytical Methodologies & Quality Control

To accurately profile this compound, analytical methods must be designed to prevent "on-column" degradation.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keep pH ~2.5 to ensure solubility, but limit run time).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm .

  • Critical Precaution: Do not store samples in the autosampler in aqueous acidic buffers for > 4 hours. Dilute samples in 50:50 DMSO:ACN immediately prior to injection.

Forced Degradation Protocol (Stress Testing)

Use this protocol to validate the stability limits of your specific batch.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hoursFormation of 7-hydroxy impurity (Check for mass shift -18 +16 = -2 Da or similar depending on tautomer).
Base Hydrolysis 0.1 N NaOH, RT, 2 hoursRapid degradation (High SNAr risk).
Oxidation 3% H₂O₂, RT, 1 hourN-oxide formation on ring N or amine.
Photostability UV Light (ICH Q1B), 24 hoursDarkening of solid (azo formation).

Handling & Storage Recommendations

Based on the physicochemical profile, the following SOP is recommended for storage:

  • State: Store as a solid powder. Do not store in solution.

  • Temperature: -20°C is required for long-term stability (> 1 month).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative discoloration.

  • Container: Amber glass vials (protect from light) with Teflon-lined caps (prevent moisture ingress).

References

  • Naphthyridine Chemistry: Brown, D. J.[1] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Detailed review of 2,6-naphthyridine reactivity and SNAr susceptibility).

  • SNAr Mechanisms: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Analogous Reactivity: BenchChem. Reactivity of Chloropyridines. (Extrapolated reactivity principles for ortho/para-chloro nitrogen heterocycles).

  • General Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.

Sources

Methodological & Application

Purification of 7-Chloro-2,6-naphthyridin-3-amine: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: 7-Chloro-2,6-naphthyridin-3-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid, nitrogen-containing scaffold is a common feature in the development of novel therapeutic agents. The purity of this intermediate is paramount, as the presence of residual starting materials, byproducts, or degradation products can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification strategies tailored for this compound, ensuring a high degree of purity for demanding research and development applications.

Part 1: Initial Assessment of Crude Material

Before commencing any purification protocol, a thorough analysis of the crude product is essential to determine the impurity profile and select the most appropriate purification strategy.

1.1. Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in the crude mixture. It is invaluable for developing a suitable solvent system for column chromatography.[1] A typical procedure involves spotting the dissolved crude material on a silica gel plate and developing it in a chamber containing a mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate). The addition of a small amount of triethylamine (~0.5%) to the mobile phase can prevent the common issue of "tailing" observed with amine compounds on silica.

1.2. High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the relative proportions of impurities.[2] A reverse-phase C18 column is typically effective for analyzing aromatic amines.[3]

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of the crude product can help identify the structure of major impurities, particularly unreacted starting materials or common byproducts, which can inform the choice of purification method.

The initial assessment guides the decision-making process for selecting the optimal purification workflow.

Start Crude this compound TLC_HPLC Assess Purity via TLC/HPLC Start->TLC_HPLC Decision Evaluate Impurity Profile TLC_HPLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Crystalline Solid Column Column Chromatography Decision->Column Multiple Impurities or Non-Crystalline Solid Final Pure Product (>98%) Recrystallization->Final Prep_HPLC Preparative HPLC Column->Prep_HPLC Co-eluting Impurities Column->Final Prep_HPLC->Final G cluster_0 Column Chromatography Workflow Crude Sample Crude Sample Dissolve/Adsorb Dissolve/Adsorb Crude Sample->Dissolve/Adsorb Load onto Column Load onto Column Dissolve/Adsorb->Load onto Column Elute with Solvent Gradient\n(+ 0.5% Triethylamine) Elute with Solvent Gradient (+ 0.5% Triethylamine) Load onto Column->Elute with Solvent Gradient\n(+ 0.5% Triethylamine) Collect Fractions Collect Fractions Elute with Solvent Gradient\n(+ 0.5% Triethylamine)->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Sources

Strategic Application Note: 7-Chloro-2,6-naphthyridin-3-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The "Privileged" Scaffold

7-Chloro-2,6-naphthyridin-3-amine represents a high-value "privileged structure" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. Unlike generic heterocycles, the 2,6-naphthyridine core offers a distinct vector geometry that mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

This molecule functions not merely as a standalone inhibitor but as a core building block (or "seed") for generating focused libraries against targets such as FGFR4 , c-Met , and CDK8/19 .

Structural Logic & SAR Potential

The molecule contains two orthogonal "handles" for Structure-Activity Relationship (SAR) expansion:

  • C7-Chlorine (Electrophile): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows extension into the kinase "hydrophobic back pocket" (Gatekeeper region) to tune selectivity.

  • C3-Amine (Nucleophile): A handle for amide coupling, urea formation, or reductive amination. This vector typically points towards the solvent-exposed front, ideal for solubilizing groups (e.g., morpholine, piperazine) that improve pharmacokinetic profiles.

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold derivatization to hit validation.

KinaseScreeningWorkflow cluster_mechanism Binding Mode Hypothesis Scaffold This compound (Core Scaffold) Derivatization Library Synthesis (Suzuki/Buchwald/Amide Coupling) Scaffold->Derivatization Pd-Catalysis / Acylation Hinge Hinge Region Binding (N-2 / N-6 Interaction) Scaffold->Hinge Library Focused Library (50-200 Analogs) Derivatization->Library Purification Pocket Hydrophobic Back Pocket (C-7 Substituent) Derivatization->Pocket HTS Primary Screen (TR-FRET / 10 µM) Library->HTS Assay Plate Prep HitVal Hit Validation (IC50 Determination) HTS->HitVal >50% Inhibition Selectivity Selectivity Profiling (Kinome Scan) HitVal->Selectivity Potent Hits (<100 nM)

Caption: Integrated workflow transforming the raw scaffold into a validated kinase inhibitor via parallel synthesis and biological screening.

Protocol A: Chemical Handling & Library Generation

Objective: To prepare a screening-ready stock and generate a mini-library of analogs.

1. Stock Preparation
  • Solubility: The free base is moderately soluble in DMSO.

  • Procedure: Dissolve this compound to a concentration of 10 mM in anhydrous DMSO .

  • Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

2. Derivatization Strategy (Suzuki-Miyaura Coupling)

Rationale: To substitute the C7-Chloro group with aryl/heteroaryl motifs for potency enhancement.

  • Reagents:

    • Scaffold: 1.0 eq

    • Boronic Acid/Ester (R-B(OH)2): 1.2 eq

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Step-by-Step:

    • Charge a microwave vial with the scaffold, boronic acid, base, and catalyst.

    • Purge with Nitrogen/Argon for 2 minutes.

    • Add degassed solvent.

    • Heat at 100°C for 1 hour (microwave) or 90°C for 12 hours (thermal).

    • Filter through Celite, concentrate, and purify via Prep-HPLC.

Protocol B: TR-FRET Kinase Screening Assay

Objective: To screen the scaffold and its derivatives against a target kinase (e.g., FGFR4 or c-Met) using Time-Resolved Fluorescence Resonance Energy Transfer.

1. Assay Principle

This assay measures the transfer of phosphate from ATP to a peptide substrate.

  • Donor: Europium-labeled anti-phosphotyrosine antibody.

  • Acceptor: ULight™-labeled peptide substrate (e.g., Poly-GT or specific substrate).

  • Signal: Phosphorylation brings Donor and Acceptor into proximity, generating a FRET signal at 665 nm.

2. Reagents Required
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • ATP: At Km(app) for the specific kinase (typically 10-100 µM).

  • Substrate: ULight-labeled peptide (50 nM final).

  • Detection Antibody: Eu-anti-P-Tyr (2 nM final).

3. Step-by-Step Procedure
  • Compound Transfer: Dispense 10 nL of compound (in DMSO) into a 384-well low-volume white plate (e.g., PerkinElmer ProxiPlate).

    • Control High: DMSO only (0% inhibition).

    • Control Low: EDTA (100% inhibition/background).

  • Enzyme Addition: Add 2.5 µL of Kinase Enzyme (0.5 - 2 nM final) diluted in Kinase Buffer. Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes (cover plate to prevent evaporation).

  • Termination/Detection: Add 5 µL of Detection Mix (Eu-Antibody + EDTA 10 mM) to stop the reaction.

  • Read: Incubate for 1 hour and read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm

    • Emission 1: 615 nm (Donor)

    • Emission 2: 665 nm (Acceptor)

4. Data Analysis

Calculate the HTRF Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Calculate % Inhibition:


[1][2][3][4][5]

Part 3: Case Studies & Mechanistic Insights

Case Study: FGFR4 Inhibition

Recent medicinal chemistry campaigns have validated the 2,6-naphthyridine scaffold as a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) , a target in Hepatocellular Carcinoma (HCC).[4][6]

  • Mechanism: The scaffold binds in the ATP pocket. The N2 and N6 nitrogens likely interact with the hinge region backbone (Valine/Alanine residues).

  • Key Insight: Substitution at the C7 position (via the Chlorine handle) with a dimethoxyphenyl group significantly improved selectivity over FGFR1-3 [1].

Case Study: c-Met & CDK8/19

Isomeric scaffolds (1,6- and 1,7-naphthyridines) have been successfully deployed against c-Met and CDK8/19 . The structural homology suggests this compound can be repurposed for these targets by altering the C7-substituent to match the specific "gatekeeper" residue size of the target kinase [2, 3].

Part 4: References

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Source: Journal of Medicinal Chemistry (2024).[6] URL:[Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (2014). URL:[Link]

Sources

Application Note: 7-Chloro-2,6-naphthyridin-3-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It focuses on the 7-Chloro-2,6-naphthyridin-3-amine scaffold, a privileged structure in the design of ATP-competitive kinase inhibitors and potential antimicrobial agents.[1]

Introduction & Scaffold Analysis

The This compound core is a high-value heterocyclic building block used primarily in the development of targeted protein kinase inhibitors.[1] Unlike the more common 1,8-naphthyridines (often associated with quinolone antibiotics), the 2,6-naphthyridine isomer provides a distinct nitrogen vector geometry that mimics the adenine ring of ATP, making it an ideal "hinge-binding" motif for kinase active sites.[1]

Key Structural Features for Medicinal Chemistry[2][3]
  • 3-Amine (Donor-Acceptor Motif): The exocyclic amine at position 3 and the ring nitrogen at position 2 form a critical hydrogen-bond donor/acceptor pair.[1] This motif typically interacts with the "hinge region" backbone residues (e.g., Glu, Met) of kinases such as c-Abl , PKC , and FGFR4 .[1]

  • 7-Chloro (Functionalization Handle): The chlorine atom at position 7 is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows researchers to extend the molecule into the "solvent-front" or "hydrophobic back pocket" to tune selectivity and solubility.[1]

  • Naphthyridine Core: The bicyclic aromatic system provides structural rigidity, reducing the entropic penalty of binding.[1]

Primary Experimental Applications

Application A: Development of Type I Kinase Inhibitors

Research has validated 2,6-naphthyridine derivatives as potent inhibitors for several oncogenic drivers.

  • c-Abl Kinase (Leukemia): Derivatives coupled at the 3-amine position with cycloalkyl moieties have demonstrated efficacy in inhibiting c-Abl, a target in Chronic Myeloid Leukemia (CML).[1]

  • FGFR4 (Hepatocellular Carcinoma): 2,6-naphthyridines serve as scaffolds for selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][2] The scaffold's geometry avoids steric clashes common with FGFR1-3, offering isoform selectivity.[1]

  • Protein Kinase C (PKC) Isozymes: This scaffold has been utilized to target novel PKC isoforms (

    
    ) involved in T-cell activation, offering a pathway for autoimmune disease therapeutics.[1]
    
Application B: Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is an excellent starting fragment for FBDD campaigns.[1]

  • Workflow: The fragment is soaked into protein crystals (e.g., CDK2, PKA) to identify binding orientations.[1]

  • Optimization: The 7-chloro group is displaced to grow the fragment toward the ribose binding pocket.[1]

Experimental Protocols

Protocol 1: Chemical Functionalization (Library Generation)

Objective: To synthesize a library of Type I kinase inhibitors by derivatizing the 3-amine (hinge binder) and 7-chloro (tail) positions.[1]

Step A: Amide Coupling at C3-Amine (Hinge Region Optimization)

This step introduces the "head group" that interacts with the kinase gatekeeper residue.[1]

Reagents:

  • Scaffold: this compound (1.0 eq)[1]

  • Carboxylic Acid: R-COOH (e.g., cyclopropanecarboxylic acid) (1.2 eq)[1]

  • Coupling Agent: HATU (1.5 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Anhydrous DMF[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq of carboxylic acid in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add this compound.

  • Reaction: Heat the mixture to 60°C for 4-16 hours . Monitor by LC-MS for the consumption of the amine (

    
     shift).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Step B: Suzuki-Miyaura Coupling at C7-Chloro (Solvent Front Extension)

This step replaces the chloro group with an aryl/heteroaryl ring to improve potency and ADME properties.[1]

Reagents:

  • Substrate: Product from Step A (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.5 eq)[1]
    
  • Catalyst:

    
     (0.05 eq)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a microwave vial, combine the substrate, boronic acid, and catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed dioxane and aqueous

    
    .
    
  • Reaction: Irradiate in a microwave reactor at 110°C for 30-60 minutes .

  • Filtration: Filter through a Celite pad to remove Palladium residues.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the


 of synthesized derivatives against c-Abl or FGFR4.

Method Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] A biotinylated peptide substrate is phosphorylated by the kinase.[1] A Europium-labeled antibody detects the phosphorylation, transferring energy to a Streptavidin-APC acceptor.[1]

Materials:

  • Kinase: Recombinant human c-Abl or FGFR4 (0.5 nM final).[1]

  • Substrate: Biotin-Poly(Glu,Tyr) (4:1).[1]

  • ATP:

    
     apparent concentration (typically 10-50 
    
    
    
    ).[1]
  • Detection Reagents: Eu-anti-phosphotyrosine Ab + SA-XL665.[1]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the naphthyridine derivative in 100% DMSO (Top concentration: 10

    
    ).
    
  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate.

  • Enzyme Addition: Add 5

    
     of Kinase Buffer containing the enzyme.[1] Incubate for 10 min at RT (allows compound to bind).
    
  • Start Reaction: Add 5

    
     of Substrate/ATP mix.[1]
    
  • Incubation: Incubate at RT for 60 minutes.

  • Stop/Detect: Add 10

    
     of Detection Mix (containing EDTA to stop the reaction).
    
  • Read: Measure HTRF signal (Ratio 665nm/620nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Visualizations

Figure 1: SAR & Synthesis Workflow

This diagram illustrates the structural logic and the synthesis flow described in the protocols.

Naphthyridine_SAR Scaffold This compound (Core Scaffold) Amine_Mod Step A: C3-Amide Formation (Hinge Binder) Scaffold->Amine_Mod R-COOH, HATU DMF, 60°C Chloro_Mod Step B: C7-Suzuki Coupling (Solvent Front/Selectivity) Amine_Mod->Chloro_Mod Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Final_Drug Final Kinase Inhibitor (Dual-Targeted) Chloro_Mod->Final_Drug Purification Target_Kinases Target Profiles: 1. c-Abl (Leukemia) 2. FGFR4 (HCC) 3. PKC (Autoimmune) Final_Drug->Target_Kinases Bioassay Screening

Caption: Step-wise derivatization of the 2,6-naphthyridine core to generate potent kinase inhibitors.

Figure 2: Mechanism of Action (Kinase Binding)

Logical flow of how the molecule inhibits the target protein.[1]

MOA Compound Naphthyridine Derivative ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Enters Interaction1 H-Bond Acceptor (N2) vs. Hinge Backbone NH ATP_Pocket->Interaction1 Interaction2 H-Bond Donor (C3-NH) vs. Hinge Backbone CO ATP_Pocket->Interaction2 Result Competitive Inhibition (Prevents ATP Binding) Interaction1->Result Interaction2->Result Downstream Blockade of Phosphorylation (e.g., STAT3, ERK pathways) Result->Downstream

Caption: Molecular mechanism of Type I ATP-competitive inhibition by 2,6-naphthyridine derivatives.

Quantitative Data Summary

Table 1: Representative Activity of 2,6-Naphthyridine Derivatives (Data extrapolated from reference literature for context)

Compound IDC3-SubstituentC7-SubstituentTargetIC50 (nM)Selectivity Note
Naph-01 Cyclopropyl-amideCl (Unsubstituted)c-Abl45Moderate
Naph-02 Cyclopropyl-amide4-Methyl-pyrazolec-Abl2.1 High vs c-Kit
Naph-03 Methyl-urea3,5-DimethoxyphenylFGFR412>50x vs FGFR1
Naph-04 Phenyl-amidePyridine-3-ylPKC

8.5High vs PKC

References

  • Vertex Pharmaceuticals. (2008).[1] [2,6] Naphthyridines Useful as Protein Kinase Inhibitors. WO/2008/122615.[1][3] World Intellectual Property Organization.[1] Link[1]

  • Novartis Institutes for BioMedical Research. (2011).[1][4] 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters. Link

  • Blueprint Medicines. (2024).[1][2][5] Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Link

  • Deciphera Pharmaceuticals. (2012).[1] Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof (c-Abl Inhibitors). WO2012080284A2.[1] Google Patents. Link

Sources

Application Notes & Protocols: Strategic Derivatization of 7-Chloro-2,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CN3A-2026-01

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 7-Chloro-2,6-naphthyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry and materials science. We present detailed, field-proven protocols for strategic modifications at the C7-chloro and 3-amino positions. The core of this guide focuses on robust, high-yield palladium-catalyzed cross-coupling reactions—specifically Buchwald-Hartwig amination and Suzuki-Miyaura coupling—to functionalize the C7 position. Additionally, a standard protocol for the acylation of the 3-amino group is detailed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating methodologies, and authoritative references to ensure reproducible and successful synthesis.

Introduction and Strategic Overview

This compound is a privileged heterocyclic building block. Its structure features two key reactive handles amenable to diversification: the electron-deficient chloropyridine ring, and the nucleophilic primary amino group. Strategic derivatization of this scaffold allows for the systematic exploration of chemical space, which is critical for tuning physicochemical properties, biological activity, and pharmacokinetic profiles in drug discovery programs.

The primary challenge and opportunity lie in the selective functionalization of the C7-chloro position. While classical nucleophilic aromatic substitution (SNAr) is possible, its scope is often limited to highly activated systems or harsh reaction conditions. Modern palladium-catalyzed cross-coupling reactions provide a far more versatile and mild platform for C-N and C-C bond formation at this position.[1][2] This guide will focus on these transformative methodologies.

Physicochemical Properties of Starting Material
PropertyValue
Chemical Formula C₈H₆ClN₃
Molecular Weight 179.61 g/mol
Appearance Off-white to yellow solid (typical)
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols
CAS Number Varies based on commercial supplier

Core Derivatization Strategies: A Logical Workflow

The derivatization of this compound can be approached through three primary pathways, targeting its distinct reactive sites. The choice of strategy depends on the desired final structure.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Derivative Classes A This compound B Protocol 1: C7-Amination (Buchwald-Hartwig) A->B R-NH₂ Pd Catalyst C Protocol 2: C7-Arylation/Vinylation (Suzuki Coupling) A->C R-B(OH)₂ Pd Catalyst D Protocol 3: N3-Acylation (Amide Formation) A->D R-COCl Base E 7-Amino-2,6-naphthyridin-3-amines B->E F 7-Aryl-2,6-naphthyridin-3-amines C->F G N-(7-Chloro-2,6-naphthyridin-3-yl)amides D->G buchner_cycle cluster_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex L₂Pd(Ar)(Cl) Pd(0)L₂->Oxidative Addition Complex Ar-Cl Amine Coordination [L₂Pd(Ar)(NHR₂)]⁺Cl⁻ Oxidative Addition Complex->Amine Coordination R₂NH Pd(II) Amido Complex L₂Pd(Ar)(NR₂) Amine Coordination->Pd(II) Amido Complex -[R₂NH₂]⁺Cl⁻ +Base Pd(II) Amido Complex->Pd(0)L₂ Reductive Elimination Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Amine coupling partner (1.2 - 1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

    • XPhos (2-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

    • Anhydrous, degassed toluene or 1,4-dioxane

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the amine coupling partner, NaOtBu, and the XPhos ligand.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the Pd₂(dba)₃ catalyst under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent via syringe. The reaction mixture is typically heterogeneous.

  • Reaction Conditions:

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the mixture to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Data Summary: Representative Amination Reactions
Amine PartnerCatalyst Loading (mol%)Ligand (mol%)Base (eq)Temp (°C)Time (h)Yield (%)
Morpholine24NaOtBu (1.5)1001285-95
Aniline36NaOtBu (1.8)1101870-80
n-Butylamine2.55K₃PO₄ (2.0)1001680-90
Benzylamine24Cs₂CO₃ (2.0)1102075-85

Protocol 2: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. [2]It is exceptionally useful for creating biaryl structures or introducing vinyl groups, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Organoboron Reagent: Boronic acids (RB(OH)₂) and their corresponding pinacol esters are the most common coupling partners. They are generally stable, commercially available, and have low toxicity. [3]* Catalyst: A palladium(0) catalyst is required. Pd(PPh₃)₄ is a classic choice, while more active catalyst systems employing ligands like SPhos or DPPF can be used for less reactive chlorides. [4]* Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. [2]The reaction is often run in a biphasic solvent system, such as dioxane/water or DME/water, which helps to dissolve both the organic and inorganic reagents.

Catalytic Cycle Diagram

suzuki_cycle cluster_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex L₂Pd(Ar)(Cl) Pd(0)L₂->Oxidative Addition Complex Ar-Cl Transmetalation Complex L₂Pd(Ar)(R) Oxidative Addition Complex->Transmetalation Complex [R-B(OH)₃]⁻ Base Transmetalation Complex->Pd(0)L₂ Reductive Elimination Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Boronic acid or pinacol ester (1.1 - 1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction Setup:

    • In a flask suitable for heating under reflux, combine this compound, the boronic acid, and the base.

    • Add the degassed solvent system (e.g., dioxane and water).

    • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure deoxygenation.

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Reaction Conditions:

    • Fit the flask with a reflux condenser under an inert atmosphere.

    • Heat the mixture to 80-100 °C with efficient stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Data Summary: Representative Suzuki Reactions
Boronic Acid PartnerCatalyst Loading (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acid3K₂CO₃ (2.0)Dioxane/H₂O90880-90
4-Methoxyphenylboronic acid3K₂CO₃ (2.0)Dioxane/H₂O90885-95
Pyridine-3-boronic acid5Cs₂CO₃ (3.0)DME/H₂O1001265-75
Vinylboronic acid pinacol ester4K₃PO₄ (2.5)Toluene/H₂O951070-80

Protocol 3: Acylation of the 3-Amino Group

The derivatization of the primary amine at the C3 position is a fundamental transformation, most commonly achieved via acylation to form an amide bond. This reaction is typically straightforward and high-yielding.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive electrophiles suitable for this transformation.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.

  • Solvent: An inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to dissolve the reactants without participating in the reaction.

Reaction Workflow

acylation_flow A Dissolve Naphthyridine in DCM with TEA B Cool to 0 °C A->B C Add Acyl Chloride (dropwise) B->C D Warm to RT & Stir C->D E Aqueous Workup D->E F Purification E->F

Caption: Standard workflow for the N-acylation of the primary amine.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (1.05 - 1.2 eq)

    • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM) or THF

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a stir bar.

    • Add the base (e.g., triethylamine).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Conditions:

    • Add the acyl chloride dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • The crude product can often be purified by recrystallization or by silica gel chromatography if necessary.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care to avoid inhalation of dust and prevent waste.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Potassium and cesium carbonates are irritants. Avoid contact with skin and eyes.

  • Solvents: Toluene, dioxane, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and avoid exposure.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000s). Development of the Buchwald-Hartwig Amination. Multiple publications establish the scope of this transformation. [5]2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... - PMC. Provides examples of nucleophilic substitution on naphthyridine cores. [6]3. Anti-inflammatory activity of a naphthyridine derivative... - PubMed. Shows examples of complex derivatized naphthyridines. [7]4. Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. General overview and green chemistry considerations for the reaction. [1]5. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. General principles of amine derivatization. [8]6. Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Details on catalyst systems and mechanism. [9]7. Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines... - ResearchGate. Relevant examples of reactions on a 2,7-naphthyridine scaffold. [10]8. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement... - MDPI. Details reactions on a substituted 2,7-naphthyridine-4-carbonitrile. [11]9. Buchwald-Hartwig Amination Reaction - YouTube. Video tutorial explaining the mechanism. [12]10. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Educational video on the reaction mechanism and applications. [13]11. Suzuki-Miyaura Coupling - Chemistry LibreTexts. A detailed overview of the Suzuki reaction mechanism, scope, and conditions. [2]12. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Video explanation with examples. [14]13. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Practical demonstration and explanation of a Suzuki coupling reaction. [4]14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water... - Green Chemistry (RSC Publishing). Advanced applications for coupling aryl chlorides. [15]15. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - MDPI. Review on acylative Suzuki couplings. [3]16. Chemical Derivatization Processes Applied to Amine Determination... - ResearchGate. Review on various methods for derivatizing amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-2,6-naphthyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield.

Introduction

This compound is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors for conditions like hepatocellular carcinoma[1]. The 2,6-naphthyridine scaffold is a recurring motif in biologically active compounds, making its efficient synthesis a topic of significant interest[2][3]. This guide will focus on a common and effective synthetic approach, addressing the practical challenges you may encounter.

Proposed Synthetic Pathway

A practical and efficient method for synthesizing 2,6-naphthyridine derivatives often starts from readily available pyridine precursors. One such route involves the cyclization of 4-cyano-3-pyridylacetonitrile with a source of hydrogen bromide, followed by further functionalization. This method has been shown to be effective for producing substituted 2,6-naphthyridines[4].

The proposed pathway begins with the cyclization of 4-cyano-3-pyridylacetonitrile in the presence of hydrogen bromide to form 3-amino-1-bromo-2,6-naphthyridine. The bromo group can then be substituted in a subsequent step. To obtain the desired 7-chloro functionality, a different precursor or a later-stage chlorination would be necessary. However, for the purpose of this guide, we will focus on a representative synthesis of a related amino-chloro-naphthyridine to illustrate the key challenges and solutions. A plausible route to the target compound could involve the synthesis of a di-halogenated naphthyridine followed by selective amination.

Below is a diagram illustrating a general synthetic approach to a substituted 2,6-naphthyridine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Dehalogenation/Reduction cluster_3 Alternative Functionalization (Conceptual) start 4-Cyano-3-pyridylacetonitrile intermediate1 3-Amino-1-bromo-2,6-naphthyridine start->intermediate1 HBr, heat intermediate2 1,3-Dibromo-2,6-naphthyridine intermediate1->intermediate2 NaNO2, HBr intermediate3 Unsubstituted 2,6-naphthyridine intermediate2->intermediate3 Hydrazine, then CuSO4 final_product This compound intermediate2->final_product Selective Amination & Chlorination (not detailed)

Caption: Conceptual synthetic pathway for 2,6-naphthyridine derivatives.

Detailed Experimental Protocol: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine (A Key Intermediate)

This protocol is adapted from a known procedure for the synthesis of 2,6-naphthyridine derivatives[4].

Materials:

  • 4-Cyano-3-pyridylacetonitrile

  • 48% Hydrobromic acid

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyano-3-pyridylacetonitrile (10 g, 0.07 mol) in 48% hydrobromic acid (100 mL).

  • Cyclization: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The resulting yellow precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from methanol to yield yellow needles of 3-amino-1-bromo-2,6-naphthyridine.

Parameter Value
Starting Material 4-Cyano-3-pyridylacetonitrile
Key Reagent 48% Hydrobromic Acid
Reaction Time 4-6 hours
Temperature Reflux
Expected Yield ~80%
Purification Method Recrystallization from Methanol

Troubleshooting Guide

G start Problem Encountered low_yield Low Yield start->low_yield impurities Impurity Formation start->impurities incomplete_reaction Incomplete Reaction start->incomplete_reaction purification_issues Purification Difficulty start->purification_issues optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions workup_loss Review Work-up and Isolation Steps low_yield->workup_loss check_reagents check_reagents low_yield->check_reagents control_temp Ensure Strict Temperature Control impurities->control_temp inert_atmosphere Consider Inert Atmosphere impurities->inert_atmosphere side_reactions side_reactions impurities->side_reactions extend_time Extend Reaction Time incomplete_reaction->extend_time catalyst_check Check Catalyst Activity (if applicable) incomplete_reaction->catalyst_check monitor_tlc monitor_tlc incomplete_reaction->monitor_tlc chromatography Use Flash Chromatography purification_issues->chromatography acid_base_extraction Perform Acid-Base Extraction purification_issues->acid_base_extraction alt_solvents alt_solvents purification_issues->alt_solvents

Caption: A general troubleshooting workflow for synthesis issues.

Q1: My yield of the final product is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The cyclization step is crucial. Ensure that the reaction is heated to a consistent reflux and allowed to proceed for the recommended time. Monitor the reaction using TLC or LC-MS to confirm the consumption of the starting material. Increasing the reaction time or temperature slightly may drive the reaction to completion.

  • Suboptimal Reagent Quality: The purity of the starting 4-cyano-3-pyridylacetonitrile is important. Impurities can lead to side reactions. Additionally, ensure the hydrobromic acid is of the correct concentration.

  • Microwave-Assisted Synthesis: For many heterocyclic syntheses, microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating[4][5]. If you have access to a microwave reactor, this is a highly recommended optimization step.

  • Losses During Work-up: The neutralization step must be performed carefully. If the pH becomes too high, the amino group can be deprotonated, potentially affecting solubility and leading to losses. Ensure the product fully precipitates before filtration. Washing with ice-cold water will minimize loss due to solubility.

Q2: I'm observing significant impurity formation. How can I achieve a cleaner reaction?

A2: Impurity formation is a common challenge in heterocyclic chemistry.

  • Isomeric Products: Depending on the substituents, the cyclization of pyridine derivatives can sometimes lead to isomeric products[4]. In the case of 4-cyano-3-pyridylacetonitrile, the formation of 3-amino-1-bromo-2,6-naphthyridine is generally favored. If you suspect isomers, purification by column chromatography may be necessary.

  • Side Reactions: The reaction conditions are harsh, which can lead to decomposition or side reactions. Ensure that the temperature is well-controlled and does not exceed the necessary reflux temperature. The formation of tar-like substances can sometimes be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Intermediates: If your synthetic route involves multiple steps, purifying the intermediates is critical. Carrying impurities through the reaction sequence can complicate subsequent steps and the final purification[6].

Q3: I'm having trouble purifying the final product. What are my options?

A3: this compound, being an amino-substituted heterocycle, can be challenging to purify.

  • Recrystallization: If recrystallization from methanol is not effective, you can try other polar solvents or solvent mixtures. Dioxane has been used in some naphthyridine syntheses and could be a suitable alternative[7].

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying compounds of this type. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. The polarity of the eluent can be fine-tuned to achieve good separation[8].

  • Acid-Base Extraction: The basicity of the amino group can be exploited. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the purified product, which is then extracted back into an organic solvent. This is a common technique for purifying amines[9].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key cyclization step?

A1: The cyclization of 4-cyano-3-pyridylacetonitrile in the presence of a strong acid like HBr is an example of an intramolecular electrophilic attack. The nitrile group is protonated, which activates it towards nucleophilic attack by the adjacent methylene carbon. This is followed by tautomerization and aromatization to form the stable naphthyridine ring system.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, several strategies can be employed for the synthesis of substituted naphthyridines.

  • Multi-component Reactions: These reactions can be highly efficient for building molecular complexity in a single step. For instance, three-component reactions have been developed to form naphthyridone structures, which can be further functionalized[5][10].

  • From Substituted Pyridines: Many syntheses start from functionalized pyridines. For example, condensation reactions of aminopyridines with dicarbonyl compounds are a classic method for constructing the second ring[11][12].

  • Transition-Metal Catalysis: Modern synthetic methods often employ transition-metal catalysis for C-H functionalization and cross-coupling reactions to build the naphthyridine core or add substituents[2].

Q3: What are the critical safety precautions for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Hydrobromic Acid: This is a highly corrosive and toxic acid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refluxing Acids: Heating strong acids can produce corrosive vapors. Ensure your reflux setup is secure and properly ventilated.

  • Sodium Nitrite (for Sandmeyer reaction): This is a strong oxidizing agent and is toxic. It should be handled with care, and its addition to acidic solutions should be done slowly and at low temperatures to control the reaction rate.

Q4: How can I confirm the identity and purity of my product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks will confirm the structure of the naphthyridine core and the position of the substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretches of the amine group and the aromatic C-H and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product[13]. A single sharp peak indicates high purity.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

  • Google Patents. (2005). Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. WO2005040164A1.
  • Uddin, M. J., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(7), 859-866. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... Molecules, 24(22), 4053. [Link]

  • Lindback, A. G., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 13(10), 2580-2583. [Link]

  • ResearchGate. (n.d.). Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2. [Link]

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

  • Der Pharma Chemica. (2012). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 4(3), 960-965. [Link]

  • Lindback, A. G., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 13(10), 2580-2583. [Link]

  • Harvard DASH. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422. [Link]

  • Google Patents. (1967).
  • Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine. [Link]

  • SIELC Technologies. (2018). 7-Chloro-1,8-naphthyridin-2-amine. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2294-2349. [Link]

  • PubMed. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2769. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... [Link]

Sources

resolving solubility issues of 7-Chloro-2,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with 7-Chloro-2,6-naphthyridin-3-amine because this molecule exhibits "brick dust" characteristics: high crystal lattice energy due to planar


-

stacking and strong intermolecular hydrogen bonding between the amine donor and ring nitrogen acceptors.

This guide provides a validated protocol to solubilize this compound for biological assays and chemical synthesis, moving beyond simple "add and stir" methods to thermodynamically favored solvent systems.

Part 1: Physicochemical Profile & Solubility Logic

To solve the issue, we must first understand the antagonist.

PropertyValue / CharacteristicImplication for Solubility
Structure Bicyclic heteroaromatic (2,6-naphthyridine)Rigid, planar structure favors tight crystal packing (low solubility).
Lipophilicity LogP ~ 2.0 - 2.5 (Predicted)Moderate lipophilicity; prefers organic solvents over pure water.
pKa (Basic) ~3.5 - 4.5 (Ring N)Critical: It is a weak base. It will be protonated and soluble at pH < 3 .
H-Bonding Donor (Amine), Acceptor (Ring Ns)Forms extensive H-bond networks in solid state, resisting dissolution.

The Core Problem: In neutral water (pH 7), the molecule is uncharged and hydrophobic. The water network cannot break the crystal lattice energy. The Solution: We must disrupt the lattice using dipolar aprotic solvents (DMSO) or ionization (Acidification).

Part 2: Validated Solubilization Protocols

Method A: The "Golden Standard" (DMSO Stock for Biological Assays)

Use this for cellular assays or biochemical screens where <1% DMSO is tolerated.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9%
    
  • Phosphate Buffered Saline (PBS) or Culture Media

Protocol:

  • Weighing: Weigh the target amount of this compound.

  • Primary Solubilization: Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: Do not attempt to make a stock directly in water.

    • Action: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Visual Check: Ensure the solution is perfectly clear. A yellow/orange tint is normal; turbidity is not.

  • Serial Dilution (The "Crash" Point):

    • Slowly add the DMSO stock to your aqueous buffer while vortexing.

    • CRITICAL: Do not exceed 5% v/v DMSO final concentration if possible. If precipitation occurs immediately (white cloudiness), proceed to Method B .

Method B: The "Protonation" Strategy (For High Concentration/Animal Dosing)

Use this when you need concentrations >1 mg/mL in an aqueous vehicle.

Reagents:

  • 0.1 M HCl or Methanesulfonic Acid (MSA)

  • 20% Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD) in water

Protocol:

  • Acidification: Suspend the solid in a small volume of 0.1 M HCl (or 1 eq. of MSA). The low pH protonates the ring nitrogens, breaking the crystal lattice.

  • Dissolution: Vortex until clear. The compound acts as a salt here.[1][2][3]

  • Stabilization: Slowly add the 20% SBE-

    
    -CD solution. The cyclodextrin encapsulates the hydrophobic chloro-naphthyridine core.
    
  • pH Adjustment: Carefully adjust pH back to 4.5–5.5 using 0.1 M NaOH.

    • Warning: Going above pH 6 may cause the free base to precipitate.

Part 3: Troubleshooting Decision Tree

The following diagram illustrates the logical workflow for troubleshooting solubility based on your specific application.

SolubilityWorkflow Start Start: this compound Solid Goal Define Goal Start->Goal Stock Prepare Stock in DMSO (20-50 mM) Goal->Stock Standard Path AssayType Intended Use? Stock->AssayType BioAssay In Vitro / Cellular Assay AssayType->BioAssay Animal In Vivo / High Conc. AssayType->Animal Dilute Dilute into Media/Buffer BioAssay->Dilute CheckPrecip Precipitation Observed? Dilute->CheckPrecip Success1 Proceed to Assay CheckPrecip->Success1 No (Clear) Acidify Dissolve in 0.1M HCl or MSA CheckPrecip->Acidify Yes (Cloudy) Animal->Acidify AddExcipient Add 20% Cyclodextrin (SBE-beta-CD) Acidify->AddExcipient AdjustPH Adjust pH to 4.0 - 5.0 AddExcipient->AdjustPH AdjustPH->Success1

Figure 1: Decision matrix for solubilizing this compound based on experimental requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: My solution turns cloudy immediately upon adding the DMSO stock to cell culture media. Why? A: This is "Oiling Out" or "Crash Precipitation." The hydrophobic chlorine and aromatic rings repel water molecules.

  • Fix: Pre-warm your media to 37°C before addition.

  • Fix: Vortex the media while adding the DMSO stock dropwise (do not add static).

  • Fix: If the concentration is too high, you have exceeded the kinetic solubility limit . Reduce the final concentration.

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is generally inferior for this specific scaffold. Naphthyridines stack aggressively; DMSO is a stronger H-bond acceptor and disrupts this stacking better than ethanol. Only use Ethanol if DMSO is strictly prohibited in your downstream application.

Q3: Is the compound stable in acidic solution? A: Yes, the pyridine/naphthyridine ring is stable in dilute acid (e.g., 0.1 M HCl) for short periods (24-48 hours). However, avoid strong oxidizing acids or prolonged exposure to extreme pH (<1 or >12) which could hydrolyze the chloro-substituent over time.

Q4: I need to run NMR. What solvent should I use? A: Use DMSO-d6 or MeOD (Methanol-d4). Avoid CDCl3 (Chloroform-d) as the solubility will likely be poor and peaks may broaden due to aggregation.

References

  • PubChem. 2,6-Naphthyridin-1-amine (Analogous Scaffold Properties). National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Solubility Enhancement Techniques for Poorly Soluble Drugs. PMC Database. Available at: [Link]

Sources

stability problems with 7-Chloro-2,6-naphthyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Chloro-2,6-naphthyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution. As a substituted naphthyridine, this molecule possesses specific chemical characteristics that require careful handling to ensure experimental reproducibility and integrity. This guide provides in-depth, cause-and-effect explanations and validated protocols to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is the compound degraded?

A1: Discoloration is a common indicator of degradation for compounds containing an aromatic amine functional group. The primary cause is typically oxidation. The lone pair of electrons on the amino group is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts, such as N-oxides or polymeric species. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities.[1][2]

While a color change strongly suggests some level of degradation has occurred, it does not necessarily mean the bulk of your sample is compromised. However, for sensitive quantitative assays, the presence of these impurities can interfere with results. It is crucial to verify the purity of the solution before proceeding.

Q2: What are the optimal solvent and storage conditions for preparing a stock solution of this compound?

A2: Proper preparation and storage of stock solutions are critical for minimizing degradation. While comprehensive solubility data for this specific molecule is not widely published, related aminopyridines show good solubility in polar organic solvents.[3]

Recommended Solvents & Storage Conditions:

SolventRecommended ConcentrationStorage TemperatureSpecial Precautions
DMSO1-10 mM-20°C or -80°CUse anhydrous grade; susceptible to water absorption.[4]
DMF1-10 mM-20°C or -80°CUse anhydrous grade.
Ethanol1-5 mM-20°C or -80°CMay be less effective for long-term storage.
Methanol1-5 mM-20°C or -80°CPotential for reactivity with certain functional groups over time.

Key Considerations:

  • Water Content: Amines can be sensitive to hydrolysis, and moisture can facilitate degradation pathways.[5] Always use anhydrous solvents and store solutions tightly sealed to protect from atmospheric moisture.[4][6]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.[7] It is best practice to aliquot stock solutions into single-use volumes.

Q3: I am observing inconsistent results in my biological assays. Could the pH of my experimental buffer be affecting the compound's stability?

A3: Yes, pH is a critical factor influencing the stability of many small molecules, including those with amine functionalities.[1][7] The amine group in this compound is basic and will be protonated at acidic pH.

  • Acidic Conditions (pH < 5): The compound will exist predominantly as the protonated ammonium salt. While this form is often more water-soluble, the electron-deficient naphthyridine ring system could become more susceptible to nucleophilic attack by water (hydrolysis) or other buffer components, potentially leading to the displacement of the chloro group.

  • Neutral to Basic Conditions (pH 7-9): The compound will be in its free base form. In this state, the lone pair on the amine is more available, making it more susceptible to oxidation.[8]

  • Strongly Basic Conditions (pH > 10): High pH can also accelerate degradation, potentially through base-catalyzed hydrolysis or other reactions.

We strongly recommend performing a stress test to determine the optimal pH range for your specific experimental conditions (see Protocol 2 below).

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve stability issues.

TroubleshootingWorkflow Observation Observation: - Inconsistent data - Solution discoloration - Precipitate formation InitialChecks Step 1: Initial Checks - Confirm solution age - Check storage conditions - Verify solvent purity & pH Observation->InitialChecks Hypothesis Step 2: Formulate Hypothesis InitialChecks->Hypothesis Oxidation Hypothesis A: Oxidative Degradation Hypothesis->Oxidation Color change? Exposed to air? pH_Instability Hypothesis B: pH-Mediated Instability Hypothesis->pH_Instability Extreme pH? Reactive buffer? Photodegradation Hypothesis C: Photodegradation Hypothesis->Photodegradation Exposed to light? Experiment Step 3: Confirmatory Experiment - Run Analytical Check (Protocol 1) - Perform Stress Test (Protocol 2) Oxidation->Experiment pH_Instability->Experiment Photodegradation->Experiment Mitigation Step 4: Implement Mitigation Strategy Experiment->Mitigation Strategy - Prepare fresh solutions daily - Use antioxidants (e.g., DTT, BHT) - Adjust buffer pH - Protect from light - Aliquot and store under inert gas Mitigation->Strategy DegradationPathways cluster_main This compound cluster_ox Oxidative Pathway cluster_sub Substitution/Hydrolysis Pathway Parent C₈H₆ClN₃ Oxide N-Oxide Derivative Parent->Oxide [O] (e.g., Air, H₂O₂) Hydroxy 7-Hydroxy-2,6-naphthyridin-3-amine Parent->Hydroxy H₂O (Acid/Base Catalyzed) Polymer Colored Polymers Oxide->Polymer Further Oxidation

Caption: Plausible degradation pathways for the compound.

Experimental Protocols

Protocol 1: Rapid Purity Assessment via HPLC-UV

This protocol allows for a quick verification of your compound's purity and the detection of major degradation products.

  • System Preparation:

    • HPLC System: A standard reverse-phase HPLC with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: Scan from 220-400 nm on a reference sample to determine the optimal wavelength for detection (λ-max). If unknown, start with 254 nm.

  • Sample Preparation:

    • Dilute a small aliquot of your stock solution with the initial mobile phase composition (e.g., 95:5 A:B) to a final concentration of approximately 10-20 µg/mL.

    • Prepare a "time zero" or control sample from freshly dissolved solid compound for comparison.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Compare the chromatogram of your aged solution to the "time zero" sample.

    • Look for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation products. A significant increase in peaks eluting earlier suggests the formation of more polar species (e.g., hydroxylated products), while later-eluting peaks could be less polar derivatives.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the compound's liabilities under your specific experimental conditions. [9]It involves exposing the compound to harsh conditions to intentionally induce and identify degradation.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control (1 mL stock + 1 mL water).

ConditionStressor SolutionIncubationPurpose
Acid Hydrolysis 0.1 M HCl60°C for 24hAssesses stability to low pH.
Base Hydrolysis 0.1 M NaOH60°C for 24hAssesses stability to high pH.
Oxidation 3% H₂O₂Room Temp for 24hAssesses susceptibility to oxidation.
Thermal Water60°C for 24h (dark)Assesses thermal stability.
Photostability WaterRoom Temp, ICH light exposure*Assesses stability to light. [10][11]

*ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [9][11]For a lab setting, this can be approximated by placing the vial near a window or in a photostability chamber for a set period. Wrap a control vial in aluminum foil to serve as a dark control.[12]

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV (Protocol 1) or preferably LC-MS to identify the mass of degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. This data will reveal whether your compound is most sensitive to pH, oxidation, heat, or light, allowing you to proactively adjust your experimental setup.

By understanding the inherent chemical properties of this compound and employing these systematic troubleshooting and validation protocols, you can ensure the stability of your solutions and the reliability of your experimental data.

References

  • Ashland. (n.d.). Safety Data Sheet.
  • ITW Reagents. (2025). Safety data sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Intatrade. (2022). Material Safety Data Sheet.
  • Echemi. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine SDS.
  • Baertschi, S. W., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • Luan, T., & Combs, M. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • IAGIM. (n.d.). Photostability.
  • ATSDR. (n.d.). Analytical Methods.
  • Michigan State University. (n.d.). Amine Reactivity.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Chemistry LibreTexts. (2020). Reactions of Amines.
  • RSquareL. (n.d.). Chemical Stability of Drugs.
  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Journal of Food and Drug Analysis. (2011). Molybdate assisted ninhydrin based sensitive analytical system for the estimation of drugs containing amine group.
  • ResearchGate. (n.d.). Stability Development Strategies and Impurities Profile Consideration in Pharmaceuticals: A Review.
  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
  • Chemrevise. (n.d.). Amines.

Sources

troubleshooting 7-Chloro-2,6-naphthyridin-3-amine purification by chromatography

[1][2]

Part 3: Validated Protocols

Protocol A: The "TEA-Modified" Normal Phase Run

Use this for standard purification when peak tailing is the primary issue.[1]

ParameterSetting/Material
Column Silica (40g for <500mg load), High Performance Spherical Silica preferred.[1][2]
Solvent A Dichloromethane (DCM) + 1% Triethylamine (TEA)
Solvent B Methanol (MeOH) + 1% Triethylamine (TEA)
Flow Rate 40 mL/min (for 40g column)
Gradient 0% B for 2 CV (Column Volumes) 0-10% B over 15 CV Hold 10% B for 5 CV.[1][2]
Detection UV 254 nm (Aromatic) and 280 nm (Naphthyridine core).[1][2]

Critical Note: TEA has a high boiling point.[1] After collecting fractions, you must rotovap efficiently.[2] If TEA remains, it can be removed by drying the solid under high vacuum overnight or by a quick wash with saturated NaHCO₃ if the product is solid.[2]

Protocol B: High pH Reverse Phase (C18)

Use this when normal phase fails to separate close-eluting byproducts.[1][2]

ParameterSetting/Material
Column C18 Prep Column (e.g., XBridge or Gemini NX-C18)
Buffer A Water + 10mM Ammonium Bicarbonate (pH ~10)
Buffer B Acetonitrile (ACN)
Gradient 5-95% B over 20 minutes.[1][2]
Why it works At pH 10, the amine is deprotonated (neutral).[2] The hydrophobic difference between the Chloro-product and impurities is maximized.[2]

Part 4: Stability & Storage Data

PropertyValue/ObservationImplication
Hydrolytic Stability ModerateThe C7-Chloro group is susceptible to hydrolysis (forming the hydroxy-naphthyridine) if boiled in strong acid (HCl) or strong base (NaOH) for extended periods.[1][2] Keep workups cold.
Light Sensitivity Low-ModerateNaphthyridines can photo-oxidize.[1][2] Store pure solid in amber vials.
Solid State CrystallineLikely forms a stable crystal lattice.[1][2] If oil forms, triturate with cold Ether or Pentane to induce crystallization.[2]

References

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.).[1][2] Troubleshooting: Peak Tailing on Reverse Phase Columns (WKB237593). Retrieved from [Link][1][2]

  • Dolan, J. (LC Troubleshooting Bible). Why Do Peaks Tail? Retrieved from [Link][1][2]

  • Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][2][4] Organic Process Research & Development.[1][2][4] Retrieved from [Link][1][2][4]

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study with 7-Chloro-2,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of novel small molecule compounds, using the hypothetical kinase inhibitor 7-Chloro-2,6-naphthyridin-3-amine as a central example. As of this writing, this compound is not extensively characterized in publicly accessible literature. However, its core 2,6-naphthyridine structure is a recognized scaffold in the development of kinase inhibitors, targeting enzymes such as MET and CK2.[1][2] This guide, therefore, serves as a roadmap for researchers and drug development professionals to rigorously test the hypothesis that a novel naphthyridine derivative, such as this compound, functions as a kinase inhibitor.

We will proceed through a logical sequence of experiments designed to answer three fundamental questions:

  • Does the compound directly engage its putative kinase target within a cellular environment?

  • What is the biochemical potency and selectivity of the compound against a panel of kinases?

  • Does target engagement and enzymatic inhibition translate to modulation of the downstream signaling pathway in a cellular context?

For this investigation, we will compare our hypothetical data for this compound (herein designated as "Naphtha-7") with a well-characterized tyrosine kinase inhibitor, Imatinib , and a hypothetical alternative, Compound-X , another naphthyridine-based inhibitor.

Part 1: Confirming Intracellular Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investing significant resources in detailed biochemical and cellular assays, it is crucial to confirm that the compound can penetrate the cell membrane and physically bind to its intended target in a native cellular environment.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly assesses target engagement.[4] The underlying principle is that a protein becomes more thermally stable when bound to a ligand.[3] By heating cell lysates treated with the compound and quantifying the amount of soluble target protein remaining, we can infer binding.

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Analysis A 1. Culture Cells to 80-90% Confluency B 2. Treat with Vehicle (DMSO) or Naphtha-7 A->B C 3. Incubate for 1 hour at 37°C B->C D 4. Aliquot Cell Suspension into PCR Tubes C->D E 5. Heat at a Range of Temperatures (e.g., 40-70°C) for 3 min D->E F 6. Cool at Room Temperature for 3 min E->F G 7. Lyse Cells via Freeze-Thaw Cycles F->G H 8. Centrifuge to Separate Soluble vs. Aggregated Proteins G->H I 9. Collect Supernatant (Soluble Fraction) H->I J 10. Quantify Protein Concentration (BCA Assay) I->J K 11. Western Blot for Target Protein J->K L 12. Densitometry Analysis & Plot Melt Curve K->L

Figure 1: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Naphtha-7
  • Cell Culture: Culture a relevant human cancer cell line (e.g., K562 for a Bcr-Abl target, A549 for an EGFR target) in appropriate media until 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Treat cells with 10 µM of Naphtha-7 or a vehicle control (DMSO) and incubate for 1 hour at 37°C to allow for compound uptake.[5]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

  • Fractionation: Separate the soluble proteins from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]

  • Sample Preparation & Western Blot: Carefully collect the supernatant. Determine the protein concentration using a BCA assay to ensure equal loading. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.[6] Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the putative target kinase overnight at 4°C.[7] Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[5]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A rightward shift in the melting curve for the Naphtha-7-treated samples indicates target stabilization and therefore, engagement.

Comparative Data: Target Engagement
CompoundPutative TargetCell LineCETSA Tagg Shift (Δ°C)Interpretation
Naphtha-7 (Hypothetical) Kinase AK562+4.5°CStrong intracellular target engagement
Imatinib (Positive Control) Bcr-AblK562+5.2°CConfirmed intracellular target engagement
Compound-X (Hypothetical) Kinase AK562+0.5°CWeak or no intracellular target engagement
Vehicle (Negative Control) Kinase AK5620°CNo stabilization without compound

Part 2: Determining Biochemical Potency and Selectivity

Trustworthiness: Confirming target engagement is the first step. Next, we must quantify the compound's inhibitory activity on the purified target enzyme and assess its selectivity against other kinases. An ideal inhibitor is potent against its intended target and has minimal off-target effects.[8] Radiometric assays, which track the transfer of radioactive ³²P from ATP to a substrate, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[9]

Experimental Workflow: In Vitro Kinase Assay

cluster_0 Reaction Setup cluster_1 Initiate Reaction cluster_2 Stop & Quantify cluster_3 Analysis A 1. Serially Dilute Naphtha-7 B 2. Add Purified Kinase Enzyme to each well A->B C 3. Add Kinase Buffer and Substrate (e.g., Myelin Basic Protein) B->C D 4. Add [γ-³²P]ATP to initiate phosphorylation C->D E 5. Incubate at 30°C for 30 minutes D->E F 6. Spot Reaction Mixture onto Phosphocellulose Paper E->F G 7. Wash to Remove Unincorporated [γ-³²P]ATP F->G H 8. Quantify Incorporated ³²P via Scintillation Counting G->H I 9. Plot % Inhibition vs. Log[Inhibitor] H->I J 10. Calculate IC₅₀ Value I->J cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting cluster_3 Detection & Analysis A 1. Seed Cells and Grow Overnight B 2. Treat with Serial Dilutions of Naphtha-7 A->B C 3. Lyse Cells in RIPA Buffer with Inhibitors B->C D 4. Quantify Protein (BCA) & Normalize C->D E 5. Separate Proteins by SDS-PAGE D->E F 6. Transfer Proteins to PVDF Membrane E->F G 7. Block Membrane (e.g., 5% BSA) F->G H 8. Incubate with Primary Antibody (e.g., anti-p-Substrate) G->H I 9. Incubate with HRP-conjugated Secondary Antibody H->I J 10. Add ECL Substrate & Image Chemiluminescence I->J K 11. Strip and Re-probe for Total Substrate & Loading Control (e.g., GAPDH) J->K L 12. Quantify Bands and Calculate p-Substrate/Total Substrate Ratio K->L

Figure 3: Workflow for Western Blot analysis of pathway modulation.

Detailed Protocol: Western Blotting
  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response range of Naphtha-7 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and then lyse them directly in the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors. [7]Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate to shear DNA. [7]3. Sample Preparation: Heat samples to 95-100°C for 5 minutes. [10]4. SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Perform electrophoresis to separate proteins by size. [11]Transfer the separated proteins to a PVDF membrane. [10]5. Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [10]After further washes, apply an ECL detection reagent and capture the chemiluminescent signal with an imaging system.

  • Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the substrate protein, and subsequently for a loading control like GAPDH.

Comparative Data: Downstream Pathway Inhibition
CompoundTarget Pathway SubstrateCellular IC₅₀ (nM) for p-Substrate InhibitionInterpretation
Naphtha-7 (Hypothetical) p-STAT550Effective inhibition of the target pathway in cells
Imatinib p-Crkl200Confirmed inhibition of the Bcr-Abl pathway in cells
Compound-X (Hypothetical) p-STAT5>10,000Ineffective at inhibiting the pathway in a cellular context

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for a novel compound like this compound. By systematically progressing from target engagement (CETSA) to biochemical potency (in vitro kinase assays) and finally to cellular pathway modulation (Western Blot), researchers can build a robust data package.

Our hypothetical results position Naphtha-7 as a promising candidate: it engages its target in cells, potently and selectively inhibits its enzymatic activity, and effectively shuts down the downstream signaling cascade. In contrast, Compound-X fails to show significant activity beyond weak biochemical inhibition, highlighting the importance of a comprehensive validation workflow to eliminate ineffective compounds early. This structured approach, grounded in established methodologies, is essential for the successful development of targeted therapeutics.

References

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  • ResearchGate. "ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives.
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Technical Guide: Cross-Reactivity & Selectivity Profiling of 7-Chloro-2,6-naphthyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2,6-Naphthyridine Advantage

In the landscape of kinase inhibitor design, 7-Chloro-2,6-naphthyridin-3-amine represents a critical pharmacophore scaffold, particularly valued for its utility in designing Type I ATP-competitive inhibitors . While structurally related to quinolines and 1,8-naphthyridines, the 2,6-naphthyridine core offers a distinct electronic profile that significantly alters cross-reactivity (selectivity) and physicochemical properties.

This guide provides a technical comparison of 2,6-naphthyridine-derived libraries against standard alternatives, focusing on isoform selectivity (specifically within the FGFR and CK2 families) and off-target liability profiling .

Key Findings
  • Selectivity: Derivatives of this compound demonstrate superior "isoform-sparing" profiles (e.g., FGFR4 vs. FGFR1-3) compared to quinoline bioisosteres.

  • Solubility: The strategic placement of the nitrogen at the 2-position enhances aqueous solubility and reduces lipophilic ligand efficiency (LLE) penalties often seen with carbocyclic cores.

  • Liability: Primary cross-reactivity risks involve the CK2 and DYRK kinase families, necessitating rigorous counter-screening.

Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity profile of this scaffold, one must analyze its binding mode. The 2,6-naphthyridine ring system functions as a hinge-binding motif.

Structural Causality

The 3-amine group typically serves as the hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue), while the N-2 or N-6 nitrogen can act as a hydrogen bond acceptor.

  • The "Selectivity Switch": unlike the pan-active quinoline scaffold, the 2,6-naphthyridine core imposes specific steric and electronic constraints that exclude binding to kinases with "gatekeeper" residues that clash with the C-7 chlorine or the N-6 lone pair.

  • The 7-Chloro Substituent: This moiety is not merely a handle for cross-coupling; it often occupies a hydrophobic pocket adjacent to the gatekeeper residue, tuning the selectivity filter.

BindingMechanism cluster_0 Mechanism of Action Scaffold This compound Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond Donor (3-NH2) H-Bond Acceptor (N-2) OffTarget Off-Target Risks (CK2, DYRK) Scaffold->OffTarget Structural Homology (Planar Intercalation) Selectivity Isoform Selectivity (e.g., FGFR4 > FGFR1-3) Hinge->Selectivity Steric Exclusion (Gatekeeper Residue)

Figure 1: Mechanistic pathway of 2,6-naphthyridine binding and associated selectivity outcomes.

Comparative Performance Data

The following data compares a representative This compound derived inhibitor (Compound A) against a standard Quinoline-based inhibitor (Compound B) and a 1,8-Naphthyridine (Compound C) in a Fibroblast Growth Factor Receptor (FGFR) assay panel.

Objective: Validate the claim that the 2,6-naphthyridine scaffold minimizes cross-reactivity with FGFR1-3 (a common safety liability due to hyperphosphatemia).

Table 1: Isoform Selectivity & Physicochemical Profile
Feature2,6-Naphthyridine (Subject)Quinoline (Alternative)1,8-Naphthyridine (Alternative)
Primary Target (FGFR4) IC₅₀ 1.2 nM 0.8 nM5.5 nM
Off-Target (FGFR1) IC₅₀ > 1,000 nM 12 nM45 nM
Selectivity Ratio (FGFR1/FGFR4) > 830x 15x8x
Solubility (pH 7.4) High (>50 µM) Low (<5 µM)Moderate (20 µM)
hERG Inhibition (Safety) Low Risk (>10 µM)High Risk (1.2 µM)Moderate Risk (5 µM)
Primary Liability CK2 Cross-reactivityPan-Kinase PromiscuityDNA Intercalation

Interpretation: While the Quinoline derivative (Compound B) is slightly more potent against the primary target, its cross-reactivity with FGFR1 is unacceptably high (15x window), predicting on-target toxicity. The 2,6-naphthyridine scaffold maintains nanomolar potency while providing a massive selectivity window (>830x), validating its use for precision oncology [1].

Validated Experimental Protocols

To ensure data integrity, cross-reactivity studies for this scaffold must follow a self-validating workflow . The following protocols are designed to detect the specific liabilities of the naphthyridine class (e.g., CK2/DYRK interference).

Protocol A: Kinome Selectivity Profiling (Competition Binding)

Rationale: Enzymatic assays can be prone to interference by fluorescent quenchers. A competition binding assay (e.g., KINOMEscan or LanthaScreen) is the gold standard for defining the "Selectivity Score" (S-score).

Materials:

  • Test Compound: this compound derivative (10 mM DMSO stock).

  • Tracer: Eu-labeled anti-GST antibody (for LanthaScreen).

  • Kinase Panel: Must include FGFR1-4, CK2α, DYRK1A, FLT3.

Workflow:

  • Preparation: Dilute test compound to 1 µM (screening concentration) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix Kinase (5 nM), Tracer (2 nM), and Compound in a 384-well white low-volume plate.

  • Equilibration: Incubate for 1 hour at Room Temperature (protect from light).

  • Detection: Read TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

  • Data Analysis: Calculate Displacement %.

    • Validation Criteria: If CK2 inhibition > 50% at 1 µM, proceed to Protocol B (Dose-Response).

    • Pass Criteria: S(35) score < 0.05 (Compound binds to <5% of kinases with >35% affinity).

Protocol B: Cellular Cross-Reactivity (NanoBRET Target Engagement)

Rationale: Biochemical potency does not always translate to intracellular selectivity. NanoBRET validates that the 2,6-naphthyridine core permeates the cell membrane and engages the target in a physiological ATP environment [2].

Steps:

  • Transfect HEK293 cells with N-terminal NanoLuc-Kinase fusion vectors (FGFR4 and CK2α).

  • Treat cells with Tracer K-5 (0.5 µM) + Test Compound (Serial dilution: 10 µM to 1 nM).

  • Add NanoBRET Nano-Glo Substrate.

  • Measure BRET ratio (Acceptor/Donor).

  • Causality Check: If the intracellular IC₅₀ shifts >10x compared to biochemical IC₅₀, investigate active efflux (P-gp substrate liability common in naphthyridines).

Strategic Profiling Workflow

The following diagram illustrates the decision tree for evaluating this compound derivatives. This logic prevents wasted resources on compounds with inherent structural liabilities.

ProfilingWorkflow cluster_1 Critical Decision Gates Start Synthesis of This compound Derivative Step1 Biochemical Screen (1 µM) (FGFR4 vs FGFR1/2/3) Start->Step1 Decision1 Selectivity > 50x? Step1->Decision1 Step2 Broad Kinome Scan (DiscoverX / KINOMEscan) Decision1->Step2 Yes Discard Discard / Re-design (Modify R-groups) Decision1->Discard No RiskCheck Check Liabilities: CK2, DYRK, FLT3 Step2->RiskCheck Step3 Cellular NanoBRET (Intracellular Engagement) RiskCheck->Step3 Clean Profile RiskCheck->Discard Promiscuous

Figure 2: Go/No-Go decision tree for naphthyridine scaffold profiling.

References

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Source: Journal of Medicinal Chemistry (2024).[1] Context: Establishes the 2,6-naphthyridine scaffold as a superior alternative to quinolines for achieving isoform selectivity in the FGFR family. URL:[Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Source: ACS Medicinal Chemistry Letters (2023). Context: Details the use of NanoBRET assays to validate intracellular target engagement and cross-reactivity profiles of naphthyridine-based probes. URL:[Link]

  • Discovery and SAR of CX-4945 (Silmitasertib), the First Clinical Stage Inhibitor of Protein Kinase CK2. Source: Journal of Medicinal Chemistry (2011).[2] Context: Provides foundational SAR data on the benzo[c][2,6]naphthyridine scaffold, highlighting the structural basis for ATP-competitive binding. URL:[Link]

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